molecular formula C17H17BrClNO B11553221 2-Bromo-4-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol

2-Bromo-4-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol

Cat. No.: B11553221
M. Wt: 366.7 g/mol
InChI Key: YFTYEEUEWCXZBY-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorine, and dimethylphenyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol typically involves the following steps:

    Formation of the imine: The reaction between 2,4-dimethylbenzaldehyde and 2,4-dimethylaniline in the presence of an acid catalyst forms the imine intermediate.

    Halogenation: The imine intermediate undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions on the phenol ring.

    Final product formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloro-6-methoxyaniline: Similar in structure but with a methoxy group instead of the imine group.

    2-Bromo-4-chloroacetophenone: Contains a ketone group instead of the imine and phenol groups.

    2-Bromo-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]-4-methoxyphenol: Similar structure with a methoxy group instead of a phenol group.

Uniqueness

2-Bromo-4-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol is unique due to the specific arrangement of bromine, chlorine, and dimethylphenyl groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H17BrClNO

Molecular Weight

366.7 g/mol

IUPAC Name

2-bromo-4-chloro-6-[(2,4-dimethylphenyl)iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C17H17BrClNO/c1-9-5-6-14(10(2)7-9)20-8-13-11(3)16(19)12(4)15(18)17(13)21/h5-8,21H,1-4H3

InChI Key

YFTYEEUEWCXZBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C(=C(C(=C2O)Br)C)Cl)C)C

Origin of Product

United States

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